1,7,7-Trimethyl-2-norbornanone dimethyl ketal
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Overview
Description
1,7,7-Trimethyl-2-norbornanone dimethyl ketal is a chemical compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3019 g/mol . It is a derivative of norbornanone, characterized by the presence of two methyl groups attached to the ketal functional group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-2-norbornanone dimethyl ketal can be synthesized through the ketalization of 1,7,7-trimethyl-2-norbornanone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Starting Material: 1,7,7-Trimethyl-2-norbornanone.
Reagent: Methanol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the ketone to the ketal.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ketalization processes. The reaction is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-norbornanone dimethyl ketal undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketal to alcohol derivatives.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acid catalyst (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: 1,7,7-Trimethyl-2-norbornanone and methanol.
Oxidation: Oxidized derivatives of the ketal.
Reduction: Alcohol derivatives.
Substitution: Substituted norbornanone derivatives.
Scientific Research Applications
1,7,7-Trimethyl-2-norbornanone dimethyl ketal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-norbornanone dimethyl ketal involves its interaction with various molecular targets and pathways. The ketal group can undergo hydrolysis to release the corresponding ketone, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
1,7,7-Trimethyl-2-norbornanone dimethyl ketal can be compared with other similar compounds, such as:
1,7,7-Trimethyl-2-norbornanone: The parent ketone compound.
1,7,7-Trimethyl-2-norbornanol: The corresponding alcohol derivative.
1,7,7-Trimethyl-2-norbornanone ethylene ketal: Another ketal derivative with ethylene glycol.
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity. The presence of the dimethyl ketal group provides distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
10395-50-3 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,2-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3 |
InChI Key |
RRCYFCPKYNYACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(OC)OC)C)C |
Origin of Product |
United States |
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